molecular formula C12H13NO B11477180 Cyclohepta(c)pyrrol-6(2H)-one, 1,2,3-trimethyl- CAS No. 57015-32-4

Cyclohepta(c)pyrrol-6(2H)-one, 1,2,3-trimethyl-

Cat. No.: B11477180
CAS No.: 57015-32-4
M. Wt: 187.24 g/mol
InChI Key: LXIPJXZIVRJLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Trimethyl-2-azaazulene-6-one is a heterocyclic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol It is a derivative of azaazulene, characterized by a fused five- and seven-membered ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethyl-2-azaazulene-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohepta[c]pyrrole derivatives with suitable reagents to form the desired azaazulene structure . The reaction conditions often involve the use of solvents such as ethanol or isopropanol, with the reaction mixture being heated to temperatures around 194-197°C .

Industrial Production Methods

Industrial production of 1,2,3-Trimethyl-2-azaazulene-6-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethyl-2-azaazulene-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,2,3-Trimethyl-2-azaazulene-6-one has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,2,3-Trimethyl-2-azaazulene-6-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trimethyl-2H-cyclohepta[c]pyrrol-6-one
  • 2-(2-Hydroxyphenyl)-1-azaazulene
  • Cyclohepta[c]pyrrol-6(2H)-one

Uniqueness

1,2,3-Trimethyl-2-azaazulene-6-one stands out due to its specific substitution pattern and the stability of its fused ring system. This stability and the presence of multiple methyl groups confer unique chemical properties, making it particularly useful in various synthetic and research applications .

Properties

CAS No.

57015-32-4

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1,2,3-trimethylcyclohepta[c]pyrrol-6-one

InChI

InChI=1S/C12H13NO/c1-8-11-6-4-10(14)5-7-12(11)9(2)13(8)3/h4-7H,1-3H3

InChI Key

LXIPJXZIVRJLCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=O)C=CC2=C(N1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.